Arprinocid-N-oxide

Description

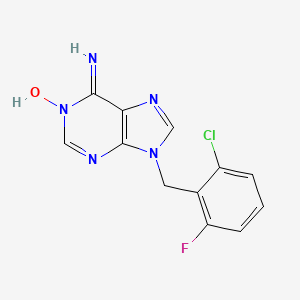

Structure

3D Structure

Properties

CAS No. |

55779-19-6 |

|---|---|

Molecular Formula |

C12H9ClFN5O |

Molecular Weight |

293.68 g/mol |

IUPAC Name |

9-[(2-chloro-6-fluorophenyl)methyl]-1-hydroxypurin-6-imine |

InChI |

InChI=1S/C12H9ClFN5O/c13-8-2-1-3-9(14)7(8)4-18-5-16-10-11(15)19(20)6-17-12(10)18/h1-3,5-6,15,20H,4H2 |

InChI Key |

PUVNMSNIOJELAB-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)Cl)CN2C=NC3=C2N=CN(C3=N)O)F |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN2C=NC3=C2N=CN(C3=N)O)F |

Synonyms |

arprinocid-1-N-oxide arprinocid-N-oxide |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Anticoccidial Action of Arprinocid-N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arprinocid, a potent anticoccidial agent, undergoes metabolic activation in the host to its active form, Arprinocid-N-oxide. This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound, focusing on its interaction with the cytochrome P-450 enzyme system and the subsequent effects on the endoplasmic reticulum of the target parasite, Eimeria tenella. This document synthesizes available quantitative data, details key experimental methodologies, and presents visual representations of the proposed pathways and experimental workflows to serve as a comprehensive resource for researchers in parasitology and drug development.

Core Mechanism of Action: Cytochrome P-450 Mediated Endoplasmic Reticulum Destruction

The primary mechanism of action of this compound is not direct inhibition of a specific parasitic enzyme, but rather a sophisticated process of metabolic activation and subsequent cellular disruption. The core of this mechanism lies in its interaction with the host and parasite's cytochrome P-450 (CYP) enzyme system, leading to the destruction of the endoplasmic reticulum (ER), a critical organelle for protein synthesis and cellular homeostasis.

Arprinocid itself is a prodrug and is metabolized in the liver of the host animal to its active metabolite, Arprinocid-1-N-oxide.[1] This N-oxide metabolite is the key player in the anticoccidial activity.

The proposed mechanism unfolds as follows:

-

Binding to Cytochrome P-450: this compound directly binds to the microsomal cytochrome P-450 enzyme system.[1] This interaction is a critical initiating step.

-

Microsomal Metabolism: The binding event triggers a P-450-mediated metabolism of the this compound molecule.[1]

-

Endoplasmic Reticulum Destruction: This metabolic process is thought to generate reactive intermediates that lead to the destruction of the endoplasmic reticulum.[1] This is observed morphologically as the dilation of the rough endoplasmic reticulum, resulting in the formation of cellular vacuoles.[1]

-

Cell Death: The extensive damage to the endoplasmic reticulum disrupts essential cellular functions, ultimately leading to the death of the parasite.[1]

Notably, studies have shown that Arprinocid and its N-oxide metabolite do not bind to calf thymus DNA and have no effect on the synthesis of DNA, RNA, or proteins in HeLa cells, nor do they affect the respiration rate of Eimeria tenella mitochondria.[1] This specificity points towards the ER as the primary target of its cytotoxic action.

The following diagram illustrates the proposed signaling pathway for the mechanism of action of this compound.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of Arprinocid and its N-oxide metabolite.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Parameter | Value | Reference |

| HeLa | ID50 | 5.0 ppm | [1] |

Table 2: Efficacy of Arprinocid Against Eimeria Species

| Eimeria Species | Parameter | Concentration (ppm) | Effect | Reference |

| E. tenella | Elimination of oocyst production | 50 | <5% of controls | |

| E. maxima | Elimination of oocyst production | 70 | <5% of controls | |

| E. mivati | Elimination of oocyst production | 60 | <5% of controls | |

| E. necatrix | Elimination of oocyst production | 60 | <5% of controls | |

| E. brunetti | Elimination of oocyst production | 60 | <5% of controls | |

| E. acervulina | Elimination of oocyst production | 60 | Complete elimination (one field strain) | |

| E. acervulina | Elimination of oocyst production | 70 | Oocysts still numerous (second field strain) | |

| E. maxima | Prevention of oocyst sporulation | ≥ 30 | No sporulation observed | |

| E. mivati | Prevention of oocyst sporulation | ≥ 30 | No sporulation observed | |

| Various species | Prevention of oocyst sporulation | 30 - 70 | Varied by strain |

Table 3: Effect of Arprinocid on Eimeria tenella Oocyst Production at Different Inoculum Levels

| Inoculum Level (sporulated oocysts/bird) | Treatment (50 ppm Arprinocid) | Oocyst Production Reduction | Significance | Reference |

| 64 | Medicated | Statistically significant | P < 0.05 | |

| 250 | Medicated | Statistically significant | P < 0.05 | |

| 1,000 | Medicated | Numerical reduction | Not stated | |

| >1,000 | Medicated | No difference observed | Not stated |

Experimental Protocols

This section details the methodologies for the key experiments that form the basis of our understanding of this compound's mechanism of action.

Cytochrome P-450 Interaction Assays

Objective: To determine if this compound directly interacts with the cytochrome P-450 enzyme system.

A. Drug-Induced Visible Absorption Difference Spectroscopy

-

Principle: This technique measures the spectral changes in cytochrome P-450 upon ligand binding. The binding of a substrate or inhibitor to the heme iron of CYP450 can cause a shift in the Soret peak of the absorption spectrum, which can be detected as a characteristic difference spectrum.

-

Protocol:

-

Preparation of Microsomes: Isolate liver microsomes from rats (or other suitable host) according to standard procedures involving differential centrifugation.

-

Spectrophotometer Setup: Use a dual-beam spectrophotometer capable of recording difference spectra.

-

Sample Preparation:

-

To the sample cuvette, add a buffered solution containing the microsomal suspension.

-

To both the sample and reference cuvettes, add a small volume of the solvent used to dissolve this compound to establish a baseline.

-

Record the baseline spectrum.

-

-

Addition of this compound: Add a small, precise volume of a stock solution of this compound to the sample cuvette. Add an equal volume of solvent to the reference cuvette.

-

Spectral Measurement: Immediately record the difference spectrum over a wavelength range that includes the Soret peak (typically 350-500 nm).

-

Data Analysis: Analyze the resulting difference spectrum for characteristic peaks and troughs that indicate a direct interaction with the cytochrome P-450 heme.

-

B. Electron Paramagnetic Resonance (EPR) Spectroscopy

-

Principle: EPR spectroscopy is used to study molecules with unpaired electrons, such as the ferric iron in the heme of cytochrome P-450. Changes in the coordination environment of the heme iron upon ligand binding can be detected as alterations in the EPR signal.

-

Protocol:

-

Sample Preparation: Prepare a concentrated solution of rat liver microsomes in a suitable buffer.

-

Addition of this compound: Add this compound to the microsomal suspension.

-

Freezing: Rapidly freeze the sample in liquid nitrogen to trap the paramagnetic species.

-

EPR Measurement: Record the EPR spectrum at cryogenic temperatures (e.g., 77 K) using an EPR spectrometer.

-

Data Analysis: Analyze the g-values and line shapes of the EPR signal to determine changes in the spin state and coordination of the heme iron, which are indicative of a direct binding event.

-

The following diagram provides a workflow for the cytochrome P-450 interaction experiments.

Assessment of Endoplasmic Reticulum Damage

Objective: To visualize and quantify the morphological changes in the endoplasmic reticulum of cells treated with this compound.

A. Transmission Electron Microscopy (TEM) for Vacuole Formation

-

Principle: TEM provides high-resolution images of the internal structures of cells, allowing for the direct visualization of changes to organelles like the endoplasmic reticulum.

-

Protocol:

-

Cell Culture and Treatment: Culture HeLa cells or isolate Eimeria tenella merozoites. Treat the cells with this compound (e.g., 5.0 ppm for HeLa cells) for a specified period. Include untreated control cells.

-

Fixation: Fix the cells with a primary fixative (e.g., glutaraldehyde) followed by a secondary fixative (e.g., osmium tetroxide) to preserve the cellular ultrastructure.

-

Dehydration and Embedding: Dehydrate the fixed cells through a graded series of ethanol and embed them in a resin (e.g., Epon).

-

Sectioning: Cut ultrathin sections (60-90 nm) of the embedded cells using an ultramicrotome.

-

Staining: Stain the sections with heavy metal salts (e.g., uranyl acetate and lead citrate) to enhance contrast.

-

Imaging: Examine the sections using a transmission electron microscope and capture images of the endoplasmic reticulum and any resulting vacuoles.

-

Quantification:

-

Capture multiple images from both treated and control groups.

-

Use image analysis software (e.g., ImageJ) to quantify the number and size of vacuoles per cell.

-

Measure the area of the endoplasmic reticulum and the vacuolated area to determine the extent of damage.

-

-

The logical relationship between this compound treatment and the observed cellular effects is depicted in the following diagram.

Conclusion

The mechanism of action of this compound is a multi-step process initiated by its binding to the cytochrome P-450 enzyme system. Subsequent metabolic activation leads to the destruction of the endoplasmic reticulum, a novel mechanism among anticoccidial drugs. This targeted disruption of a vital cellular organelle results in the formation of vacuoles and ultimately leads to the death of the Eimeria parasite. The quantitative data on its efficacy against various Eimeria species, combined with the detailed understanding of its molecular action, provides a solid foundation for its use in veterinary medicine and for the future development of novel antiparasitic agents. This technical guide provides researchers with the fundamental knowledge and experimental frameworks to further investigate this and similar compounds.

References

An In-depth Technical Guide to the Synthesis and Characterization of Arprinocid-N-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arprinocid, a potent anticoccidial agent, undergoes metabolic transformation to its active form, Arprinocid-N-oxide. This technical guide provides a comprehensive overview of the plausible synthesis and detailed characterization of this compound, aimed at facilitating research and development in veterinary medicine and parasitology. This document outlines a likely synthetic protocol based on established N-oxidation methodologies for adenine derivatives and details the expected analytical characterization, including spectroscopic and chromatographic techniques. All quantitative data is summarized for clarity, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

Arprinocid, chemically known as 9-(2-chloro-6-fluorobenzyl)adenine, is a crucial veterinary drug used to control coccidiosis in poultry. Its efficacy is attributed to its in vivo oxidation to this compound. The N-oxide metabolite is the biologically active compound that exerts the anticoccidial effect.[1][2] Understanding the synthesis and characterization of this compound is paramount for structure-activity relationship (SAR) studies, development of new analogs, and for regulatory and quality control purposes. This guide presents a theoretical yet practical approach to the synthesis and comprehensive characterization of this important metabolite.

Plausible Synthesis of this compound

The chemical synthesis of this compound, or 9-(2-chloro-6-fluorobenzyl)adenine-1-N-oxide, can be achieved through the direct oxidation of Arprinocid. The adenine ring system is susceptible to oxidation at the N1 position. A common and effective method for the N-oxidation of such heterocyclic compounds is the use of peroxy acids.

Experimental Protocol: Oxidation of Arprinocid

Reagents and Materials:

-

Arprinocid

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

-

Dissolution: Dissolve Arprinocid in a suitable organic solvent, such as dichloromethane (DCM), in a round-bottom flask.

-

Oxidation: Cool the solution in an ice bath. Add m-CPBA (typically 1.1 to 1.5 equivalents) portion-wise to the stirred solution. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion of the reaction, quench the excess m-CPBA by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system, such as a gradient of methanol in dichloromethane.

Characterization of this compound

A thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended.

Spectroscopic Characterization

| Technique | Expected Observations |

| ¹H NMR | A downfield shift of the protons on the adenine ring, particularly H2 and H8, compared to the parent Arprinocid, due to the deshielding effect of the N-oxide group. The signals corresponding to the 2-chloro-6-fluorobenzyl moiety would also be present. |

| ¹³C NMR | Shifts in the carbon signals of the purine ring, especially for the carbons adjacent to the N1-oxide. |

| Mass Spectrometry (MS) | The molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight of this compound (C₁₂H₉ClFN₅O). |

| Infrared (IR) Spectroscopy | Appearance of a characteristic N-O stretching vibration band, typically in the region of 1200-1300 cm⁻¹. |

| UV-Vis Spectroscopy | A shift in the maximum absorption wavelength (λmax) compared to Arprinocid, indicating the modification of the electronic structure of the purine ring. |

Chromatographic Analysis

| Technique | Expected Results |

| Thin-Layer Chromatography (TLC) | The N-oxide product is expected to have a lower Rf value than the starting Arprinocid due to its increased polarity. |

| High-Performance Liquid Chromatography (HPLC) | A single, sharp peak in the chromatogram indicating the purity of the synthesized compound. The retention time will differ from that of Arprinocid. |

Visualized Workflows and Pathways

Synthesis Workflow

References

- 1. Solid phase extraction and HPLC determination of 9-benzyladenine and isomeric 9-(nitrobenzyl)adenines and their metabolic N1-oxides present in microsomal incubates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic N-oxidation of 9-benzyladenine and isomeric 9-(nitrobenzyl)adenines by hamster hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Arprinocid-N-oxide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arprinocid-N-oxide is the primary active metabolite of the anticoccidial agent Arprinocid. This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, proposed mechanism of action, and available quantitative data on its biological activity. Detailed experimental methodologies, where available, are provided to support further research and development.

Chemical and Physical Properties

This compound is a purine derivative and the N-oxide metabolite of Arprinocid. Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 55779-19-6 | [1] |

| Chemical Formula | C₁₂H₉ClFN₅O | [1] |

| Molecular Weight | 293.69 g/mol | [1] |

| IUPAC Name | 9-[(2-chloro-6-fluorophenyl)methyl]-9H-purin-6-amine 1-oxide | [1] |

| Synonyms | Arprinocid-1-N-oxide | [1] |

Mechanism of Action

The anticoccidial activity of Arprinocid is primarily attributed to its metabolite, this compound. The proposed mechanism of action involves the host's metabolic machinery to exert its effect on the parasite.

This compound's primary mode of action is through its interaction with the cytochrome P-450 enzyme system within the host cell. This interaction is believed to lead to a cascade of events that ultimately cause the destruction of the parasite's endoplasmic reticulum, leading to cell death.[2] This effect on the endoplasmic reticulum has been observed as cellular vacuole formation in both HeLa cells and Eimeria tenella merozoites.[2] The inhibition of this toxic effect by SKF-525A, a known inhibitor of microsomal drug metabolism, further supports the involvement of the cytochrome P-450 system.[2]

Interestingly, unlike its parent compound, the anticoccidial action of this compound is not reversed by excess hypoxanthine, suggesting that its mechanism is not primarily due to the inhibition of purine transport.[3]

Quantitative Data

The biological activity of this compound has been quantified in in vitro studies. It demonstrates significantly greater potency than its parent compound, Arprinocid.

| Assay | Cell Line / Organism | Endpoint | This compound | Arprinocid | Reference |

| Cytotoxicity | HeLa Cells | ID₅₀ | 5.0 ppm | Not Reported | [2] |

| Anticoccidial Activity | Eimeria tenella in chick kidney epithelial cells | ID₅₀ | 0.30 ppm | 20 ppm | [3] |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not extensively published. However, based on the available literature, the following methodologies can be inferred.

Synthesis of this compound

A general method for the synthesis of N-oxides from their corresponding amine precursors involves oxidation. While a specific protocol for this compound is not available, a plausible approach would involve the following steps:

-

Dissolution: Arprinocid is dissolved in a suitable organic solvent, such as dichloromethane or chloroform.

-

Oxidation: An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, is added to the solution, typically at a controlled temperature (e.g., 0 °C to room temperature).

-

Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Once the reaction is complete, the reaction mixture is washed to remove excess oxidizing agent and byproducts. The crude product is then purified, for example, by column chromatography, to yield pure this compound.

In Vitro Cytotoxicity Assay (HeLa Cells)

The cytotoxicity of this compound in HeLa cells can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a similar cell viability assay.

-

Cell Culture: HeLa cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Assay: After incubation, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

-

Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The ID₅₀ value is determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Anticoccidial Assay (Eimeria tenella)

The anticoccidial activity of this compound can be assessed in an in vitro model using primary chick kidney epithelial cells infected with Eimeria tenella sporozoites.

-

Cell Culture: Primary chick kidney epithelial cells are isolated and cultured in a suitable medium.

-

Infection: Confluent cell monolayers are infected with freshly excysted Eimeria tenella sporozoites.

-

Treatment: After allowing the sporozoites to invade the host cells, the culture medium is replaced with fresh medium containing various concentrations of this compound.

-

Incubation: The infected cells are incubated for a period sufficient to allow for the development of the parasite's intracellular stages (e.g., schizonts).

-

Assessment of Parasite Development: The effect of the compound on parasite development is quantified. This can be done by various methods, such as:

-

Microscopic examination: Counting the number of developed schizonts per field of view.

-

Molecular methods: Quantifying parasite DNA or RNA using qPCR or RT-qPCR.

-

Reporter assays: Using genetically modified parasites that express a reporter gene (e.g., luciferase or GFP).

-

-

Data Analysis: The extent of parasite development in the treated groups is compared to that in the untreated control group. The ID₅₀ value is calculated from the dose-response curve.

Conclusion

This compound is the potent, active metabolite of the anticoccidial drug Arprinocid. Its mechanism of action is linked to the cytochrome P-450 system and results in the destruction of the parasite's endoplasmic reticulum. The quantitative data available demonstrates its significantly higher in vitro activity compared to its parent compound. The experimental protocols outlined in this guide provide a framework for further investigation into the properties and potential applications of this compound.

References

The Ascendance of a Metabolite: An In-depth Technical Guide to the Discovery and History of Arprinocid-N-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of veterinary medicine, the control of coccidiosis, a parasitic disease of the intestinal tract, has been a significant challenge. Arprinocid, a purine analogue developed by Merck & Co. in the 1970s, emerged as a potent anticoccidial agent. However, subsequent research revealed a fascinating chapter in its story: the discovery that its therapeutic efficacy was not due to the compound itself, but rather to its metabolite, Arprinocid-N-oxide. This technical guide provides a comprehensive overview of the discovery, history, and known technical details of this compound, consolidating available data for researchers in drug development and parasitology.

Discovery and History

The journey to understanding this compound began with the development of its parent compound, Arprinocid (9-(2-chloro-6-fluorobenzyl)-9H-purin-6-amine), by Merck Sharp & Dohme Research Laboratories. A patent for Arprinocid was filed in 1978.[1] Early studies focused on the efficacy of Arprinocid in poultry, where it was shown to be effective in controlling various species of Eimeria, the causative agent of coccidiosis, at dietary concentrations ranging from 30 to 90 parts per million (ppm).

The pivotal discovery that Arprinocid was a prodrug came from metabolic studies. Research demonstrated that in chickens, Arprinocid is rapidly metabolized to several compounds, with Arprinocid-1-N-oxide being a key metabolite.[2] Studies in the early 1980s were instrumental in elucidating the superior anticoccidial activity of this N-oxide metabolite. It was observed that the livers of chickens fed a diet containing 70 ppm of Arprinocid contained both the parent drug (0.64 ppm) and Arprinocid-1-N-oxide (0.33 ppm).[3] This finding prompted further investigation into the biological activity of the metabolite itself.

Mechanism of Action

The mode of action of this compound is distinct from its parent compound and centers on its interaction with the parasite's cellular machinery. It is proposed that the anticoccidial action of this compound is mediated through its binding to cytochrome P-450 in the parasite. This interaction is believed to trigger a cascade of events leading to the destruction of the endoplasmic reticulum, ultimately causing cell death.[2]

A key differentiator in the mechanism between the parent compound and its N-oxide metabolite is the effect of purine salvage pathways. The anticoccidial action of Arprinocid in vitro can be partially reversed by the presence of excess hypoxanthine, suggesting an interference with purine transport. In contrast, the activity of this compound is not affected by hypoxanthine, indicating a different primary mechanism of action that is not principally related to the inhibition of purine transport.[3]

Caption: Metabolic activation of Arprinocid and the proposed mechanism of action of this compound.

Quantitative Data

The available quantitative data highlights the superior potency of this compound compared to its parent compound.

Table 1: In Vitro Efficacy against Eimeria tenella

| Compound | ID50 (ppm) in Chick Kidney Epithelial Cells |

|---|---|

| Arprinocid | 20 |

| This compound | 0.30 |

Data from Wang & Simashkevich (1980)[3]

Table 2: In Vitro Toxicity Data

| Compound | Cell Line | ID50 (ppm) |

|---|

| this compound | HeLa | 5.0 |

Experimental Protocols

In Vitro Efficacy Testing

The in vitro anticoccidial activity of Arprinocid and this compound was assessed using primary chick kidney epithelial cell cultures infected with Eimeria tenella.

General Workflow:

-

Cell Culture: Primary epithelial cells were isolated from chick kidneys and cultured in appropriate media.

-

Parasite Infection: Confluent cell monolayers were infected with sporozoites of E. tenella.

-

Drug Treatment: Various concentrations of Arprinocid and this compound were added to the culture medium.

-

Assessment of Development: The development of the parasite within the host cells was monitored, likely through microscopic examination.

-

ID50 Determination: The concentration of each compound that inhibited parasite development by 50% (ID50) was calculated.

Caption: Generalized workflow for in vitro efficacy testing of anticoccidial compounds.

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, the synthesis of N-oxides from parent amine compounds is a common transformation in medicinal chemistry. A general approach would likely involve the oxidation of Arprinocid.

Plausible Synthetic Approach: The conversion of an N-heterocyclic compound like Arprinocid to its N-oxide is typically achieved using an oxidizing agent. Common reagents for this transformation include hydrogen peroxide or a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA).

Generalized Reaction Scheme: Arprinocid + Oxidizing Agent (e.g., H₂O₂, m-CPBA) → this compound

This reaction would be carried out in a suitable solvent, and the product would be isolated and purified using standard techniques such as chromatography.

Conclusion

The story of this compound is a compelling example of a metabolite being the true active therapeutic agent. Its discovery underscored the importance of metabolic studies in drug development. With a significantly lower ID50 against Eimeria tenella compared to its parent compound, this compound represents a more potent anticoccidial agent. While a detailed synthesis protocol and extensive in vivo and pharmacokinetic data for the N-oxide itself remain to be fully documented in publicly accessible literature, the foundational research provides a strong basis for further investigation into this and other N-oxide metabolites as potential therapeutic candidates. This guide serves as a valuable resource for researchers by consolidating the key technical information available on this important veterinary drug metabolite.

References

Arprinocid-N-oxide: A Technical Overview of its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arprinocid-N-oxide is the N-oxide metabolite of Arprinocid, a coccidiostat agent used in veterinary medicine to combat parasitic infections. As a metabolite, understanding its distinct physical and chemical characteristics is crucial for comprehensive toxicological and pharmacological evaluation. This technical guide provides an in-depth summary of the known physical and chemical properties of this compound, details common experimental protocols for their determination, and illustrates its proposed mechanism of action.

Core Physical and Chemical Data

While specific experimental data for this compound is not extensively published, the following information has been compiled from available resources.[1] General properties characteristic of aromatic N-oxides can also be considered for a holistic understanding.[2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 55779-19-6 | --INVALID-LINK-- |

| Chemical Formula | C₁₂H₉ClFN₅O | --INVALID-LINK-- |

| Molecular Weight | 293.69 g/mol | --INVALID-LINK-- |

| Exact Mass | 293.0480 u | --INVALID-LINK-- |

| Appearance | Solid powder | --INVALID-LINK-- |

| Solubility | Soluble in DMSO | --INVALID-LINK-- |

| Storage | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C. | --INVALID-LINK-- |

| Stability | Stable for several weeks under standard shipping conditions. | --INVALID-LINK-- |

Table 2: Elemental Analysis of this compound

| Element | Percentage |

| Carbon (C) | 49.08% |

| Hydrogen (H) | 3.09% |

| Chlorine (Cl) | 12.07% |

| Fluorine (F) | 6.47% |

| Nitrogen (N) | 23.85% |

| Oxygen (O) | 5.45% |

Source: --INVALID-LINK--

Spectral Data (Representative)

Mass Spectrometry: The protonated molecule [M+H]⁺ would be expected around m/z 294.055. A characteristic fragmentation pattern for N-oxides is the loss of an oxygen atom, which would result in a fragment ion [M+H-O]⁺ corresponding to the parent compound, Arprinocid.[4][5]

Infrared (IR) Spectroscopy: The IR spectrum of an aromatic N-oxide typically displays characteristic bands. The N-O stretching vibration is a key indicator, usually appearing in the region of 1300-1200 cm⁻¹. Other expected signals would include C-H stretching of the aromatic and benzyl groups, C=C and C=N stretching vibrations of the purine ring system, and C-Cl and C-F stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons on the chloro-fluorophenyl ring and the purine ring system. A characteristic signal for the benzylic methylene (-CH₂-) protons would also be present. The chemical shifts of the purine ring protons would likely be influenced by the N-oxide group.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the 12 carbon atoms in the molecule, including those of the aromatic rings and the benzylic carbon. The carbons of the purine ring, particularly those adjacent to the N-oxide, would show a shift in their resonance compared to the parent compound.

Experimental Protocols

The following are detailed methodologies for the determination of key physical and chemical properties of a small molecule pharmaceutical compound like this compound.

Melting Point Determination

The melting point of a solid compound is a measure of its purity and can be determined using a capillary melting point apparatus.

Methodology:

-

A small amount of the finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (completion) are recorded as the melting range.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique to determine the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, buffer at a specific pH) in a sealed flask.

-

The flask is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After agitation, the suspension is allowed to stand to permit the undissolved solid to settle.

-

A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved particles.

-

The concentration of this compound in the clear filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, as it is known to be soluble in DMSO) in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and ¹H and ¹³C NMR spectra are acquired.

-

Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the structure of the molecule.

Infrared (IR) Spectroscopy:

-

Sample Preparation (Solid): A small amount of this compound is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the IR spectrum is recorded.

-

Data Analysis: The absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight).

-

Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are analyzed to determine the molecular weight and structural features of the compound.

Mechanism of Action: A Conceptual Workflow

The anticoccidial action of this compound is believed to be mediated through its interaction with the cytochrome P-450 enzyme system within the parasite.[6] This metabolic interaction leads to the destruction of the endoplasmic reticulum, ultimately causing cell death.[6]

Caption: Proposed mechanism of this compound.

Experimental Workflow for Characterization

The following diagram illustrates a logical workflow for the physical and chemical characterization of a small molecule like this compound.

Caption: Characterization workflow for small molecules.

References

- 1. medkoo.com [medkoo.com]

- 2. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The mechanism of anticoccidial action of arprinocid-1-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Arprinocid Metabolite: Arprinocid-N-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arprinocid, an anticoccidial agent used in the poultry industry, undergoes metabolic activation to its primary active form, Arprinocid-N-oxide. This technical guide provides a comprehensive overview of this compound, including its biological activity, mechanism of action, and toxicological profile. The document details the metabolic pathway from the parent compound and presents available quantitative data in a structured format. Furthermore, this guide outlines key experimental protocols for the study of this metabolite and visualizes the core concepts through diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Arprinocid is a purine analogue developed for the control of coccidiosis in poultry, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria. While Arprinocid itself exhibits some activity, its metabolic conversion to this compound is crucial for its potent anticoccidial effects. This N-oxide metabolite is considered the active moiety responsible for the therapeutic efficacy of the parent drug. Understanding the properties and behavior of this compound is therefore essential for optimizing its use, ensuring animal and consumer safety, and for the development of new anticoccidial agents.

Biological Activity and Mechanism of Action

This compound is significantly more potent as an anticoccidial agent than its parent compound, Arprinocid. Studies have shown that in cultures of chick kidney epithelial cells infected with Eimeria tenella, this compound has an ID50 of 0.30 ppm, while the parent drug has an ID50 of 20 ppm[1]. This demonstrates a substantial increase in activity upon N-oxidation.

The mechanism of action of this compound is distinct from that of Arprinocid. While Arprinocid is thought to act by inhibiting the transmembrane transport of purines in the parasite, the anticoccidial action of this compound is not reversed by excess hypoxanthine, indicating a different primary mechanism[1]. The available evidence suggests that the activity of this compound is linked to its interaction with the cytochrome P-450 enzyme system, leading to the destruction of the endoplasmic reticulum and subsequent cell death.

Data Presentation

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Biological Activity of Arprinocid and this compound against Eimeria tenella

| Compound | ID50 (ppm) in Chick Kidney Epithelial Cells |

| Arprinocid | 20[1] |

| This compound | 0.30[1] |

Table 2: Residue Levels in Chicken Liver from Birds Fed Arprinocid (70 ppm)

| Compound | Concentration (ppm) |

| Arprinocid | 0.64[1] |

| This compound | 0.33[1] |

Table 3: In Vitro Toxicology Data

| Compound | Cell Line | Endpoint | Value (ppm) |

| This compound | HeLa | ID50 | 5.0 |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. The following sections provide generalized methodologies for key experiments related to this compound, based on standard practices in the field.

Synthesis of this compound

This is a generalized protocol for the N-oxidation of a purine analogue, as a specific protocol for Arprinocid was not found in the reviewed literature.

Principle: The synthesis of N-oxides of purine derivatives can be achieved by direct oxidation of the parent compound using a suitable oxidizing agent, such as a peroxy acid.

Materials:

-

Arprinocid

-

m-Chloroperoxybenzoic acid (m-CPBA) or other suitable peroxy acid

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Dissolve Arprinocid in a suitable solvent such as DCM in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add a solution of m-CPBA in DCM dropwise to the cooled Arprinocid solution. The molar ratio of m-CPBA to Arprinocid should be optimized, typically starting with a slight excess of the oxidizing agent.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the excess m-CPBA by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by silica gel column chromatography using an appropriate solvent system.

-

Characterize the final product by NMR, mass spectrometry, and other relevant analytical techniques.

Quantification of this compound in Chicken Liver by LC-MS/MS

This is a generalized protocol based on common practices for residue analysis in poultry tissues, as a specific validated method for this compound was not found.

Principle: this compound is extracted from the tissue matrix, purified, and then quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high selectivity and sensitivity.

Materials:

-

Chicken liver tissue

-

Acetonitrile

-

n-Hexane

-

Solid-phase extraction (SPE) cartridges (e.g., C18 or HLB)

-

Formic acid

-

Methanol

-

Water (LC-MS grade)

-

This compound analytical standard

-

Internal standard (e.g., a stable isotope-labeled analogue)

Procedure:

-

Sample Homogenization: Homogenize a known weight of chicken liver tissue.

-

Extraction: Add acetonitrile to the homogenized tissue, vortex thoroughly, and centrifuge to precipitate proteins. Collect the supernatant.

-

Defatting: Add n-hexane to the supernatant, vortex, and centrifuge. Discard the upper n-hexane layer to remove lipids.

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge with methanol followed by water.

-

Load the defatted extract onto the cartridge.

-

Wash the cartridge with a low percentage of organic solvent in water to remove interferences.

-

Elute this compound with a higher percentage of organic solvent (e.g., methanol or acetonitrile).

-

-

LC-MS/MS Analysis:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and methanol/acetonitrile, both containing a small amount of formic acid to improve ionization.

-

Flow Rate: Optimized for the column dimensions.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

-

-

-

Quantification: Create a calibration curve using the analytical standard and calculate the concentration of this compound in the sample based on the peak area ratio to the internal standard.

In Vitro Cytotoxicity Assay (ID50 Determination) in HeLa Cells

This is a generalized protocol for determining the half-maximal inhibitory concentration (ID50) of a compound in a cell line like HeLa.

Principle: The cytotoxicity of this compound is assessed by exposing HeLa cells to a range of concentrations of the compound and measuring the resulting cell viability. The ID50 is the concentration that reduces cell viability by 50%.

Materials:

-

HeLa cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, XTT, or a resazurin-based reagent)

-

Plate reader (spectrophotometer or fluorometer)

Procedure:

-

Cell Seeding: Seed HeLa cells into a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle-only controls.

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

Cell Viability Assessment:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for the conversion of the reagent by viable cells.

-

Measure the absorbance or fluorescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle-only control (representing 100% viability).

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the ID50 value.

-

Visualizations

Metabolic Pathway of Arprinocid to this compound

Caption: Metabolic activation of Arprinocid to this compound by cytochrome P450 enzymes.

Experimental Workflow for Quantification in Chicken Liver

Caption: Workflow for the analysis of this compound in chicken liver samples.

Logical Relationship of Biological Activity

Caption: Arprinocid requires metabolic activation to exert its full anticoccidial effect.

Conclusion

This compound is the key pharmacologically active metabolite of the anticoccidial drug Arprinocid. Its enhanced potency compared to the parent compound underscores the importance of metabolic activation in its therapeutic effect. The mechanism of action appears to be multifactorial, involving the cytochrome P-450 system and leading to cellular damage in the target parasite. This guide provides a foundational understanding of this compound for researchers and professionals, summarizing the available data and outlining essential experimental approaches. Further research is warranted to fully elucidate the specific cytochrome P450 isozymes involved in its formation, to develop and validate specific and robust analytical methods for its detection in various matrices, and to further explore its toxicological profile. Such studies will contribute to the safer and more effective use of Arprinocid in veterinary medicine and aid in the discovery of next-generation anticoccidial therapies.

References

Arprinocid-N-oxide and Cytochrome P-450 Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Arprinocid-N-oxide and Cytochrome P-450

Arprinocid is a purine analogue developed for the control of coccidiosis in poultry. Its biological activity is dependent on its metabolic activation to this compound. The cytochrome P-450 superfamily of enzymes, primarily located in the endoplasmic reticulum of hepatocytes, are crucial for the metabolism of a vast array of xenobiotics, including drugs, toxins, and carcinogens.[1][2][3] These enzymes play a central role in drug efficacy and toxicity.[2] The interaction between this compound and CYP450 is a critical determinant of its therapeutic and toxicological profile.

Mechanism of Interaction

This compound has been shown to directly bind to cytochrome P-450. This interaction is not a simple metabolic clearance pathway but rather a crucial step in the compound's mechanism of action and associated cytotoxicity. The binding and subsequent metabolism by CYP450 are believed to lead to the destruction of the endoplasmic reticulum, ultimately causing cell death. This effect has been observed in both target parasites (Eimeria tenella) and mammalian cells.

A key piece of evidence supporting the role of CYP450 in the activity of this compound is the inhibition of its toxic effects by SKF-525A, a well-known inhibitor of microsomal drug metabolism. The prevention of this compound-induced cellular vacuole formation by SKF-525A strongly indicates that a CYP450-mediated metabolic event is responsible for its cytotoxic effects.

Below is a diagram illustrating the proposed signaling pathway for the action of this compound.

Quantitative Data on this compound-CYP450 Interaction

Detailed quantitative data such as binding affinities (Kd), inhibition constants (Ki), and specific enzyme kinetics (Vmax, Km) for the interaction of this compound with specific cytochrome P-450 isozymes are not extensively reported in the available scientific literature. However, for drug development and regulatory purposes, the determination of these parameters is essential. Below are tables illustrating the types of quantitative data that are critical for characterizing such interactions, with representative values provided for illustrative purposes.

Table 1: Illustrative Enzyme Inhibition Data

| CYP Isoform | Test Compound | Inhibition Type | IC50 (µM) | Ki (µM) |

| CYP3A4 | This compound | Competitive | [e.g., 5.2] | [e.g., 2.1] |

| CYP2D6 | This compound | Non-competitive | [e.g., 12.8] | [e.g., 15.3] |

| CYP1A2 | This compound | No significant inhibition | > 50 | - |

| CYP2C9 | This compound | Uncompetitive | [e.g., 8.5] | [e.g., 6.4] |

Note: The values presented in this table are for illustrative purposes only and do not represent actual experimental data for this compound.

Table 2: Illustrative Enzyme Kinetic Data for Metabolism

| CYP Isoform Substrate | Test Compound | Km (µM) | Vmax (pmol/min/mg protein) |

| Midazolam (CYP3A4) | This compound | [e.g., 2.5] | [e.g., 150] |

| Dextromethorphan (CYP2D6) | This compound | [e.g., 10.1] | [e.g., 85] |

Note: The values presented in this table are for illustrative purposes only and do not represent actual experimental data for this compound.

Experimental Protocols

The following are detailed, generalized methodologies for key experiments to characterize the interaction between a test compound like this compound and cytochrome P-450 enzymes.

Protocol for Determination of IC50 for CYP450 Inhibition

This protocol is designed to determine the concentration of a test compound that causes 50% inhibition of a specific CYP450 isozyme's activity.

Materials:

-

Human liver microsomes (HLM) or recombinant human CYP450 enzymes

-

Test compound (this compound) stock solution in a suitable solvent (e.g., DMSO)

-

CYP450 isozyme-specific probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, amodiaquine for CYP2C8, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Positive control inhibitors for each isozyme

-

Acetonitrile or other suitable quenching solvent

-

96-well microplates

-

Incubator

-

LC-MS/MS system for analysis

Procedure:

-

Prepare serial dilutions of the test compound and positive control inhibitors in the incubation buffer.

-

In a 96-well plate, add the human liver microsomes or recombinant enzymes, the appropriate concentration of the probe substrate, and the test compound/inhibitor dilutions.

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

-

Centrifuge the plate to pellet the protein.

-

Analyze the supernatant for the formation of the probe substrate's metabolite using a validated LC-MS/MS method.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Protocol for Determination of Ki and Inhibition Type

This protocol is an extension of the IC50 determination to elucidate the mechanism of inhibition.

Procedure:

-

Follow the IC50 protocol, but with a matrix of varying concentrations of both the test compound and the probe substrate.

-

Typically, at least three concentrations of the test compound and five concentrations of the probe substrate are used.

-

Measure the initial reaction velocities for each combination of inhibitor and substrate concentrations.

-

Analyze the data using graphical methods (e.g., Lineweaver-Burk, Dixon plots) and non-linear regression analysis to determine the Ki and the type of inhibition (competitive, non-competitive, uncompetitive, or mixed).

The following diagram illustrates a general experimental workflow for a CYP450 inhibition assay.

Conclusion

The interaction between this compound and the cytochrome P-450 enzyme system is fundamental to its biological activity. While the qualitative aspects of this interaction, such as direct binding and CYP450-mediated toxicity, are established, a comprehensive quantitative characterization is lacking in public literature. For drug development professionals working with compounds that are activated by or interact with CYP450 enzymes, the generation of robust quantitative data and the application of standardized experimental protocols, as outlined in this guide, are of paramount importance. Such data is essential for predicting drug-drug interactions, understanding potential toxicities, and fulfilling regulatory requirements. Further research to elucidate the specific CYP450 isozymes involved and to quantify the kinetics of this compound interaction would provide a more complete understanding of its pharmacological profile.

References

- 1. Cytochromes P450 in the bioactivation of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Modeling of interactions between xenobiotics and cytochrome P450 (CYP) enzymes [frontiersin.org]

Unveiling the Anticoccidial Action of Arprinocid-N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, remains a significant economic burden on the poultry industry. The development of effective anticoccidial agents is paramount for animal welfare and production efficiency. Arprinocid was introduced as a potent anticoccidial agent, and subsequent research has revealed that its primary metabolite, Arprinocid-N-oxide, possesses a distinct and potent mechanism of action. This technical guide provides an in-depth overview of the anticoccidial properties of this compound, focusing on its mechanism of action, and summarizes the available data and experimental approaches for its evaluation.

Mechanism of Action: A Tale of Two Molecules

While Arprinocid and its N-oxide metabolite both exhibit anticoccidial effects, their modes of action are fundamentally different. Arprinocid primarily functions by inhibiting the transmembrane transport of purines, such as hypoxanthine, in Eimeria species. As these parasites are incapable of de novo purine synthesis, this blockade of purine salvage pathways is detrimental to their survival.

In contrast, this compound, the major metabolite of Arprinocid found in the liver of treated chickens, employs a more aggressive mechanism. It is believed to interact with the cytochrome P-450 enzyme system within the parasite's endoplasmic reticulum. This interaction is thought to trigger a cascade of events leading to the destruction of the endoplasmic reticulum, causing extensive cellular damage and ultimately, parasite death. This mechanism highlights a unique metabolic activation of a drug to a more potent form within the host.

Experimental Data

The following tables summarize the key quantitative findings from comparative studies of Arprinocid and this compound.

Table 1: In Vitro Cytotoxicity Data

| Compound | Cell Line | Parameter | Value | Reference |

| This compound | HeLa | ID50 | 5.0 ppm | Wang et al. (1981) |

Table 2: In Vivo Efficacy of Arprinocid in Broilers

| Treatment Group (Arprinocid in feed) | Average Weight Gain (relative to control) | Feed Efficiency (relative to control) | Reduction in Histological Lesions | Reference |

| 40 ppm | Significantly higher | Improved | Significant | Kilgore et al. (1978) |

| 50 ppm | Significantly higher | Improved | Significant | Kilgore et al. (1978) |

| 60 ppm | Significantly higher | Improved | Significant | Kilgore et al. (1978) |

| 70 ppm | Significantly higher | Improved | Significant | Kilgore et al. (1978) |

| 75 ppm | Significantly higher | Improved | Significant | Kilgore et al. (1978) |

| 80 ppm | Significantly higher | Improved | Significant | Kilgore et al. (1978) |

| 90 ppm | Significantly higher | Improved | Significant | Kilgore et al. (1978) |

| 100 ppm | Significantly higher | Improved | Significant | Kilgore et al. (1978) |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature, based on the available information.

In Vitro Cytotoxicity Assay (HeLa Cells)

-

Objective: To determine the 50% inhibitory dose (ID50) of this compound on the growth of a mammalian cell line.

-

Cell Line: HeLa cells.

-

Methodology:

-

HeLa cells are cultured in a suitable medium (e.g., Eagle's Minimum Essential Medium supplemented with fetal bovine serum) in multi-well plates.

-

A stock solution of this compound is prepared in an appropriate solvent (e.g., DMSO).

-

Serial dilutions of this compound are added to the cell cultures to achieve a range of final concentrations.

-

Control wells receive the solvent alone.

-

The cells are incubated for a defined period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

Cell viability is assessed using a suitable method, such as the MTT assay or by direct cell counting.

-

The ID50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the control.

-

In Vitro Eimeria tenella Merozoite Vacuole Formation Assay

-

Objective: To observe the morphological effects of this compound on Eimeria tenella merozoites.

-

Parasite: Second-generation merozoites of Eimeria tenella, harvested from the cecal mucosa of infected chickens.

-

Methodology:

-

Freshly isolated merozoites are suspended in a suitable culture medium.

-

This compound is added to the merozoite suspension at a predetermined concentration.

-

To investigate the role of microsomal metabolism, a parallel experiment can be conducted in the presence of a cytochrome P-450 inhibitor, such as SKF-525A.

-

The merozoites are incubated for a short period (pulse treatment).

-

Following incubation, the merozoites are washed and prepared for microscopic examination.

-

Samples are examined under a light microscope or prepared for transmission electron microscopy to observe ultrastructural changes, specifically the formation of vacuoles resulting from the dilation of the endoplasmic reticulum.

-

In Vivo Anticoccidial Efficacy Trial (Floor Pen Study)

-

Objective: To evaluate the efficacy of Arprinocid (and potentially this compound) in controlling coccidiosis in broiler chickens.

-

Animals: Day-old broiler chicks.

-

Methodology:

-

Chicks are randomly allocated to different treatment groups, including an unmedicated, infected control group and groups receiving various concentrations of the test compound in their feed.

-

The medicated feed is provided for a specified period, often starting a couple of days before experimental infection.

-

At a specific age (e.g., 2-3 weeks), chicks are orally inoculated with a known number of sporulated oocysts of one or more Eimeria species.

-

Key parameters are measured throughout the trial, including:

-

Weight Gain: Birds are weighed at the start and end of the experimental period.

-

Feed Conversion Ratio (FCR): Feed intake and weight gain are recorded to determine feed efficiency.

-

Lesion Scoring: At a specific time post-infection (e.g., 5-7 days), a subset of birds from each group is euthanized, and the intestinal lesions are scored using a standardized method (e.g., Johnson and Reid scoring system).

-

Oocyst Counts: Fecal samples are collected over a defined period, and the number of oocysts per gram of feces (OPG) is determined using a McMaster chamber.

-

-

The data is statistically analyzed to compare the performance of the medicated groups to the infected control group.

-

Visualizing the Mechanisms and Workflows

Signaling and Metabolic Pathways

Methodological & Application

Application Notes and Protocols for Arprinocid-N-oxide Animal Model Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arprinocid is an anticoccidial agent used in poultry. Its primary mechanism of action is attributed to its metabolite, Arprinocid-N-oxide.[1] This document provides a summary of animal model studies involving Arprinocid and its active metabolite, this compound, with a focus on efficacy against Eimeria tenella, the causative agent of cecal coccidiosis in chickens, and toxicological data from various animal models. The provided protocols are intended to serve as a guide for designing and executing similar in vivo studies.

Data Presentation

Table 1: In Vivo Efficacy and Metabolism of Arprinocid and this compound in Chickens

| Parameter | Arprinocid | This compound | Animal Model | Key Findings |

| Dietary Concentration | 70 ppm | - | Chickens | Effective in vivo level for anticoccidial activity. |

| Liver Concentration | 0.64 ppm | 0.33 ppm | Chickens | Demonstrates in vivo conversion of Arprinocid to this compound.[1] |

| In Vitro ID50 vs. E. tenella | 20 ppm | 0.30 ppm | Chick kidney epithelial cells | This compound is significantly more potent in vitro, suggesting it is the active moiety.[1] |

| Anticoccidial Action Reversibility | Partially reversed by excess hypoxanthine | Not reversed by excess hypoxanthine | Chick kidney epithelial cells | Suggests different mechanisms of action; Arprinocid likely inhibits purine transport, while the N-oxide does not.[1] |

Table 2: Toxicological Data for Arprinocid and this compound in Animal Models

| Study Type | Animal Model | Compound | Dosage | Key Findings |

| General Toxicity | Mouse | Arprinocid | - | No-adverse-effect level: 1 mg/kg body weight. |

| General Toxicity | Rat, Mouse | Arprinocid | High doses | Hepatic and renal toxicity observed. |

| Teratogenicity | Rat, Mouse | Arprinocid (Metabolite) | - | Teratogenic effects observed, likely due to the 1-N-oxide metabolite. |

| Teratogenicity | Rabbit | Arprinocid | - | Not teratogenic in rabbits. |

| Cellular Toxicity | HeLa Cells | This compound | ID50 = 5.0 ppm | Toxic effect observed, characterized by cellular vacuole formation from dilation of the rough endoplasmic reticulum.[2] |

Experimental Protocols

Protocol 1: In Vivo Anticoccidial Efficacy Study in Chickens

This protocol is adapted from standard floor pen trial designs for evaluating the efficacy of anticoccidial drugs.

1. Animals and Housing:

- Species: Broiler chickens, 1 day old.

- Housing: Floor pens with fresh litter. Maintain standard temperature, humidity, and lighting conditions appropriate for the age of the birds.

- Diet: Provide a balanced, unmedicated starter feed and water ad libitum.

2. Experimental Design:

- Groups:

- Group 1: Uninfected, untreated control.

- Group 2: Infected, untreated control.

- Group 3: Infected, treated with Arprinocid at 60 ppm in feed.

- Group 4: Infected, treated with Arprinocid at 70 ppm in feed.

- Group 5: Infected, treated with Arprinocid at 80 ppm in feed.

- Acclimation: Allow birds to acclimate for a minimum of 5 days before the start of the experiment.

- Infection: At approximately 2 weeks of age, orally inoculate each bird in the infected groups with a standardized dose of sporulated Eimeria tenella oocysts.

3. Treatment Administration:

- Begin administering the medicated feed containing Arprinocid 24 hours prior to infection and continue for the duration of the study (typically 7-9 days post-infection).

4. Data Collection:

- Mortality: Record daily.

- Body Weight: Measure at the beginning and end of the study.

- Feed Conversion Ratio: Calculate at the end of the study.

- Lesion Scoring: At 6-7 days post-infection, euthanize a subset of birds from each group and score the cecal lesions on a scale of 0 to 4.

- Oocyst Counts: Collect fecal samples from each pen and determine the number of oocysts per gram of feces.

5. Statistical Analysis:

- Analyze data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.

Protocol 2: General Toxicology and Teratogenicity Screening in Rodents

This protocol provides a general framework for assessing the potential toxicity of this compound.

1. Animals and Housing:

- Species: Wistar rats or Swiss Webster mice.

- Housing: House animals in standard polycarbonate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide standard chow and water ad libitum.

2. Experimental Design (General Toxicity):

- Groups:

- Group 1: Vehicle control (e.g., corn oil).

- Group 2-4: this compound at low, medium, and high doses.

- Administration: Administer the test compound daily via oral gavage for a specified period (e.g., 28 days).

- Observations: Monitor animals daily for clinical signs of toxicity. Record body weight and food consumption weekly.

- Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a complete necropsy and collect organs for histopathological examination, with a focus on the liver and kidneys.

3. Experimental Design (Teratogenicity):

- Mating: Mate female rodents and confirm pregnancy (day 0 = day of vaginal plug).

- Groups:

- Group 1: Vehicle control.

- Group 2-4: this compound at low, medium, and high doses.

- Administration: Administer the test compound daily during the period of organogenesis (e.g., gestation days 6-15 for rats).

- Maternal Observations: Monitor for signs of toxicity, body weight, and food consumption.

- Fetal Examination: On gestation day 20, euthanize the dams and examine the uterine contents. Record the number of corpora lutea, implantations, resorptions, and live/dead fetuses. Examine fetuses for external, visceral, and skeletal malformations.

Visualizations

Caption: Metabolic activation of Arprinocid to this compound and its inhibitory effect on Eimeria tenella.

Caption: Workflow for an in vivo anticoccidial efficacy study in chickens.

Caption: Proposed mechanism of this compound induced cellular toxicity.[2]

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Arprinocid-N-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a comprehensive High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Arprinocid-N-oxide. Arprinocid is a coccidiostat previously used in the poultry industry, and its metabolites, including the N-oxide form, are of interest for residue analysis and metabolic studies. This application note provides a complete protocol, including sample preparation, chromatographic conditions, and data analysis. The described method is designed to be robust and suitable for the determination of this compound in various matrices, such as animal tissues and feed, following appropriate sample extraction.

Introduction

Arprinocid (9-(2-chloro-6-fluorobenzyl)adenine) is an anticoccidial agent. The monitoring of its residues, including its major metabolite this compound, in food products of animal origin is crucial for regulatory purposes and consumer safety. HPLC is a powerful technique for the separation, identification, and quantification of such compounds. This application note presents a reliable reverse-phase HPLC (RP-HPLC) method for the analysis of this compound. The method is designed to be specific, accurate, and precise, meeting the requirements for routine analysis in a laboratory setting.

Experimental Protocol

Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and deionized)

-

Formic acid (or Trifluoroacetic acid, as a mobile phase modifier)

-

Phosphate buffer components (if required for pH adjustment)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange) for sample cleanup.

Instrumentation

-

HPLC system with a binary or quaternary pump

-

Autosampler

-

Column oven

-

UV-Vis or Photodiode Array (PDA) detector

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below. These conditions are a starting point and may require further optimization based on the specific instrumentation and sample matrix.

| Parameter | Recommended Setting |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient Program | See Table 2 for a typical gradient elution program. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

| Detector Wavelength | 254 nm (or optimal wavelength determined by UV scan) |

| Internal Standard | (Optional) A structurally similar compound not present in the sample. |

Table 1: HPLC Chromatographic Conditions

A gradient elution is recommended to ensure good separation of the analyte from potential matrix interferences and to allow for efficient column cleaning.

| Time (minutes) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) |

| 0.0 | 90 | 10 |

| 15.0 | 10 | 90 |

| 20.0 | 10 | 90 |

| 20.1 | 90 | 10 |

| 25.0 | 90 | 10 |

Table 2: Gradient Elution Program

Sample Preparation

Effective sample preparation is critical for accurate and reliable results, especially when dealing with complex matrices like animal tissues. The following is a general protocol for the extraction of this compound.

-

Homogenization : Homogenize a known weight of the tissue sample (e.g., 5 g) with a suitable extraction solvent (e.g., acetonitrile or methanol).

-

Extraction : Sonicate or shake the homogenate for a specified period (e.g., 30 minutes) to ensure efficient extraction of the analyte.

-

Centrifugation : Centrifuge the extract at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet solid debris.

-

Supernatant Collection : Carefully collect the supernatant.

-

Solid-Phase Extraction (SPE) Cleanup :

-

Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

-

Load the supernatant onto the conditioned cartridge.

-

Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove interferences.

-

Elute the analyte with a stronger solvent (e.g., acetonitrile or methanol).

-

-

Evaporation and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase.

-

Filtration : Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

Experimental Workflow Diagram

Caption: Experimental workflow for the analysis of this compound.

Data Presentation and Analysis

Calibration Curve

To quantify this compound, a calibration curve should be constructed by preparing a series of standard solutions of known concentrations. The peak area of the analyte is plotted against its concentration. A linear regression analysis is then performed to determine the relationship.

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 0.1 | (Example Value) |

| 0.5 | (Example Value) |

| 1.0 | (Example Value) |

| 5.0 | (Example Value) |

| 10.0 | (Example Value) |

| 25.0 | (Example Value) |

Table 3: Example Calibration Data

System Suitability

System suitability tests are essential to ensure the HPLC system is performing correctly. Key parameters to monitor are summarized below.

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| %RSD of Peak Area | < 2.0% (for replicate injections) |

Table 4: System Suitability Parameters

Conclusion

The HPLC method detailed in this application note provides a robust and reliable approach for the quantitative analysis of this compound. The protocol, including sample preparation and chromatographic conditions, can be adapted for various sample matrices. Proper method validation in accordance with regulatory guidelines (e.g., ICH) should be performed in the respective laboratory to ensure its suitability for the intended application. This method will be a valuable tool for researchers and professionals in the fields of drug metabolism, food safety, and veterinary science.

Application Notes: Quantitative Analysis of Arprinocid-N-oxide in Animal Tissue by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Arprinocid-N-oxide, a metabolite of the coccidiostat Arprinocid, in animal tissue. The protocol provides a comprehensive workflow, including sample preparation, chromatographic separation, and mass spectrometric detection. Due to the limited availability of specific mass spectral data for this compound, this document presents a proposed fragmentation pathway and optimized multiple reaction monitoring (MRM) transitions. These proposed parameters serve as a robust starting point for method development and validation in a research setting.

Introduction

Arprinocid is a purine analogue used as a coccidiostat in poultry. Its metabolism in vivo can lead to the formation of this compound. Monitoring the levels of this metabolite in edible tissues is crucial for drug development, safety assessment, and regulatory compliance. This application note describes a reliable and reproducible LC-MS/MS method for the extraction and quantification of this compound from animal muscle tissue. The methodology is based on established principles for the analysis of veterinary drug residues.

Chemical Information

-

Compound: this compound

-

Molecular Formula: C₁₂H₉ClFN₅O

-